Benzaldehyde, pentafluoro-, oxime
Overview
Description
Benzaldehyde, pentafluoro-, oxime is an organic compound characterized by the presence of a benzaldehyde group substituted with five fluorine atoms and an oxime functional group
Scientific Research Applications
Benzaldehyde, pentafluoro-, oxime has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The first step in the process is the formation of an oxime from the aldehyde or ketone, which occurs in a sequence similar to the formation of imines and hydrazones . In the first step, the nitrogen adds to the carbonyl carbon followed by proton transfer . In the Beckmann rearrangement step, the oxime oxygen is protonated by acid . This leads to the formation of OH2+, which is a much better leaving group than OH .
Safety and Hazards
Benzaldehyde, oxime causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzaldehyde, pentafluoro-, oxime typically involves the reaction of pentafluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in a suitable solvent such as methanol at room temperature. The general reaction scheme is as follows: [ \text{C}_6\text{F}_5\text{CHO} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{C}_6\text{F}_5\text{CH=N-OH} + \text{HCl} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitriles or other oxidized derivatives.
Reduction: Reduction of the oxime group can yield amines or hydroxylamines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Pentafluorobenzonitrile.
Reduction: Pentafluorobenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Benzaldehyde oxime: Lacks the fluorine substituents, resulting in different reactivity and properties.
Pentafluorobenzaldehyde: Lacks the oxime group, limiting its applications in certain reactions.
Fluorinated oximes: Other oximes with different degrees of fluorination or substitution patterns.
Uniqueness: Benzaldehyde, pentafluoro-, oxime is unique due to the combination of the highly electronegative fluorine atoms and the reactive oxime group. This dual functionality imparts distinctive chemical and physical properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-[(2,3,4,5,6-pentafluorophenyl)methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F5NO/c8-3-2(1-13-14)4(9)6(11)7(12)5(3)10/h1,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPMMKRVLZHPJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)C1=C(C(=C(C(=C1F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F5NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365602 | |
Record name | Benzaldehyde, pentafluoro-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27318-28-1 | |
Record name | Benzaldehyde, 2,3,4,5,6-pentafluoro-, oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27318-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, pentafluoro-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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